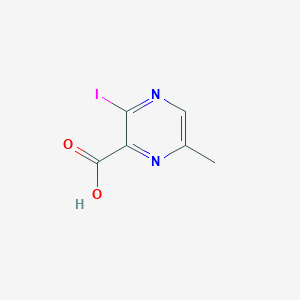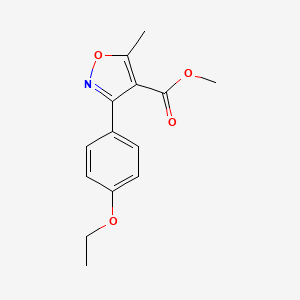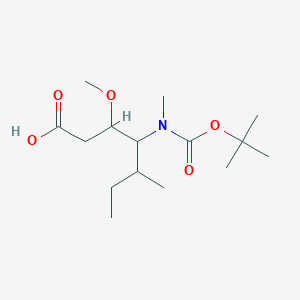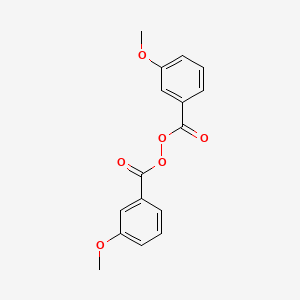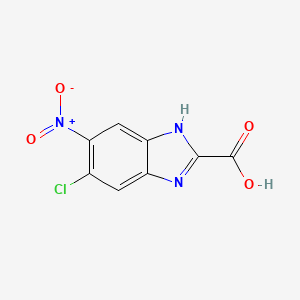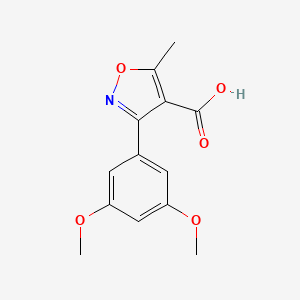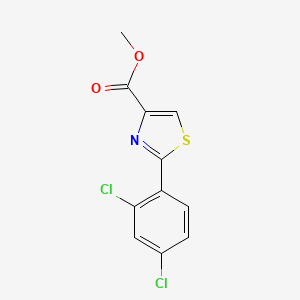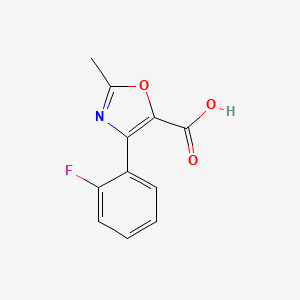
4-(2-Fluorophenyl)-2-methyl-1,3-oxazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Fluorophenyl)-2-methyl-1,3-oxazole-5-carboxylic acid is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the oxazole ring, which is further substituted with a carboxylic acid group. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)-2-methyl-1,3-oxazole-5-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the fluorophenyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-fluorobenzoyl chloride with an appropriate amine can lead to the formation of the oxazole ring, which can then be further functionalized to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-(2-Fluorophenyl)-2-methyl-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to the formation of various substituted phenyl derivatives.
科学的研究の応用
4-(2-Fluorophenyl)-2-methyl-1,3-oxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(2-Fluorophenyl)-2-methyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The oxazole ring and carboxylic acid group also contribute to the compound’s overall activity by influencing its chemical reactivity and solubility.
類似化合物との比較
Similar Compounds
4-(2-Fluorophenyl)-1,3-oxazole-5-carboxylic acid: Lacks the methyl group at the 2-position.
2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid: Lacks the fluorine atom on the phenyl ring.
4-(2-Chlorophenyl)-2-methyl-1,3-oxazole-5-carboxylic acid: Contains a chlorine atom instead of fluorine.
Uniqueness
4-(2-Fluorophenyl)-2-methyl-1,3-oxazole-5-carboxylic acid is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.
特性
分子式 |
C11H8FNO3 |
|---|---|
分子量 |
221.18 g/mol |
IUPAC名 |
4-(2-fluorophenyl)-2-methyl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C11H8FNO3/c1-6-13-9(10(16-6)11(14)15)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15) |
InChIキー |
FVIXYJJJKZTCOO-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(O1)C(=O)O)C2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



